

In-Depth Technical Guide: 5-Isopropyl-1,3,4-thiadiazol-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Isopropyl-1,3,4-thiadiazol-2-ol

Cat. No.: B1281467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and key data for **5-Isopropyl-1,3,4-thiadiazol-2-ol**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established principles of organic synthesis and data from closely related analogues to provide a robust predictive and practical framework for researchers.

Core Molecular Data

The fundamental properties of **5-Isopropyl-1,3,4-thiadiazol-2-ol** have been calculated based on its chemical structure. This compound is a derivative of the 1,3,4-thiadiazole heterocyclic system, which is a common scaffold in medicinal chemistry. It is important to note that **5-Isopropyl-1,3,4-thiadiazol-2-ol** can exist in tautomeric forms, primarily as the -ol tautomer and the more stable keto tautomer, 5-isopropyl-1,3,4-thiadiazol-2(3H)-one. The properties listed below are for the overall molecular formula.

Parameter	Value	Source
Molecular Formula	C ₅ H ₈ N ₂ OS	Calculated
Molecular Weight	144.19 g/mol	Calculated
CAS Number	Not available	N/A

Proposed Synthesis and Experimental Protocol

The synthesis of **5-Isopropyl-1,3,4-thiadiazol-2-ol** can be achieved through the cyclization of a suitable thiosemicarbazide precursor. This is a well-established method for the formation of the 1,3,4-thiadiazole ring system.^{[1][2][3]} The following protocol is a proposed synthetic route based on these established methodologies.

Experimental Protocol: Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-ol

Objective: To synthesize **5-Isopropyl-1,3,4-thiadiazol-2-ol** via the cyclization of isobutyrylthiosemicarbazide.

Materials:

- Thiosemicarbazide
- Isobutyryl chloride
- Pyridine
- Concentrated Sulfuric Acid
- Dichloromethane (DCM)
- Ethanol
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- Synthesis of N-isobutyrylthiosemicarbazide (Intermediate):

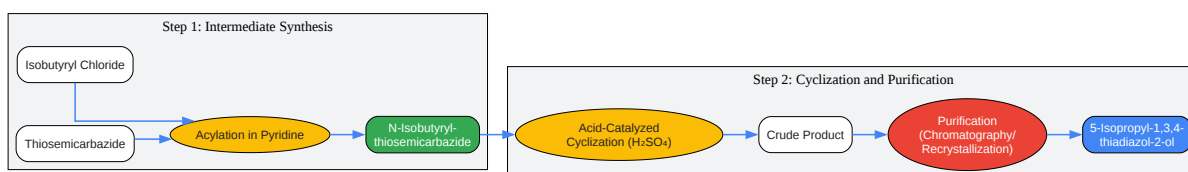
- In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in a minimal amount of pyridine under cooling in an ice bath.
- Slowly add isobutyryl chloride (1 equivalent) dropwise to the stirred solution.
- Allow the reaction mixture to stir at room temperature for 4-6 hours.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure N-isobutyrylthiosemicarbazide.
- Cyclization to **5-Isopropyl-1,3,4-thiadiazol-2-ol**:
 - To the purified N-isobutyrylthiosemicarbazide (1 equivalent) in a round-bottom flask, add concentrated sulfuric acid (5-10 equivalents) slowly while cooling in an ice bath.
 - After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
 - Carefully pour the reaction mixture onto crushed ice.
 - Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
 - Extract the product with dichloromethane (3 x 50 mL).
 - Combine the organic layers and dry over anhydrous magnesium sulfate.
 - Filter and evaporate the solvent under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography or recrystallization to obtain **5-Isopropyl-1,3,4-thiadiazol-2-ol**.

Characterization:

- The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure.

Logical and Experimental Workflows

The synthesis of **5-Isopropyl-1,3,4-thiadiazol-2-ol** follows a logical progression from commercially available starting materials to the final heterocyclic product. The key transformation is the acid-catalyzed intramolecular cyclization and dehydration of the thiosemicarbazide intermediate.



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Caption: Proposed synthetic workflow for **5-Isopropyl-1,3,4-thiadiazol-2-ol**.

Biological and Chemical Context

The 1,3,4-thiadiazole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[4] The introduction of an isopropyl group at position 5 and a hydroxyl group at position 2 can influence the molecule's lipophilicity, solubility, and potential for hydrogen bonding, thereby modulating its biological activity and pharmacokinetic properties. The thiol analogue, 5-isopropyl-1,3,4-thiadiazole-2-thiol, is noted as a building block in medicinal and materials chemistry.[5] This suggests that the title compound could also serve as a valuable intermediate for the synthesis of more complex molecules.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Isopropyl-1,3,4-thiadiazol-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281467#5-isopropyl-1-3-4-thiadiazol-2-ol-molecular-weight]

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